molecular formula C10H14ClN B2753496 2-Benzylcyclopropan-1-amine hydrochloride CAS No. 90874-44-5

2-Benzylcyclopropan-1-amine hydrochloride

Cat. No.: B2753496
CAS No.: 90874-44-5
M. Wt: 183.68
InChI Key: JJKACBNAIHGYOG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylcyclopropan-1-amine hydrochloride can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as benzylamine, using a cyclopropanating agent like diazomethane or a Simmons-Smith reagent . The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions are carefully monitored to maintain consistent product quality and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Benzylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzylcyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The benzyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylcyclopropan-1-amine hydrochloride is unique due to the presence of both a benzyl group and a cyclopropane ring, which imparts distinct chemical and physical properties.

Biological Activity

2-Benzylcyclopropan-1-amine hydrochloride is a cyclopropane derivative that has garnered attention for its potential therapeutic applications. This compound features a unique structural configuration, comprising a cyclopropane ring bonded to a benzyl group and an amine functional group, which influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H14ClNC_{10}H_{14}ClN. Its structure allows for specific interactions with biological targets, which is crucial for its activity as a potential therapeutic agent.

The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes. The amine group can engage in hydrogen bonding or ionic interactions, while the benzyl moiety may enhance binding affinity and specificity towards target molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant microorganisms.
  • Cytotoxicity : In vitro assays have shown varying degrees of cytotoxicity against different cell lines. For instance, compounds similar to this compound have been evaluated for their effects on human fetal lung fibroblast cells (MRC-5) and primary mouse macrophages .
  • Potential Therapeutic Applications : The compound is being studied for its potential role in drug development, particularly in addressing diseases with high medical need, such as parasitic infections .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
1-Benzylcyclopropan-1-amineBenzyl group attached to a cyclopropaneDistinct pharmacological profiles
N-Benzyl-2-methylpropan-1-amineMethyl substitution on the propanamineDifferent steric hindrance affecting activity
1-BenzylpiperazinePiperazine ring instead of cyclopropaneStrong central nervous system effects
4-FluoroanilineFluorine substitution on anilineEnhanced lipophilicity and biological activity

This table illustrates how variations in functional groups and ring structures influence the pharmacological properties of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antiparasitic Activity : Research focusing on analogs of this compound has demonstrated promising results against protozoan parasites responsible for diseases like Chagas and leishmaniasis. These findings underscore the need for new therapeutic strategies against these pathogens .
  • Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects on various cell lines, revealing that some derivatives exhibited low toxicity while maintaining efficacy against target pathogens. This balance is critical for developing safe therapeutic agents .
  • Mechanistic Studies : Investigations into the molecular interactions of this compound with specific enzymes have provided insights into its potential mechanisms of action, aiding in the design of more effective derivatives .

Properties

IUPAC Name

2-benzylcyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-9(10)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKACBNAIHGYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90874-44-5
Record name 2-benzylcyclopropan-1-amine hydrochloride
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